2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a triazole ring, an ethylphenoxy group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethylphenoxy and trifluoromethylphenyl groups. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and the ethylphenoxy group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The trifluoromethylphenyl group enhances the compound’s stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
- 2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-iodo-2,6-dimethylphenyl)acetamide
Properties
IUPAC Name |
2-[[4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2S/c1-4-16-9-11-19(12-10-16)32-15(3)21-28-29-22(30(21)5-2)33-14-20(31)27-18-8-6-7-17(13-18)23(24,25)26/h6-13,15H,4-5,14H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRMSVQOMHLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2CC)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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